8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives This compound is characterized by the presence of a fluorophenoxy group attached to the purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 2-fluorophenol with 1,3,7-trimethylxanthine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and various alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluorophenoxy)methyl benzaldehyde
- 2-[(4-bromo-2-fluorophenoxy)methyl]oxirane
- 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine
Uniqueness
8-(2-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific fluorophenoxy substitution on the xanthine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H13FN4O3 |
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Molecular Weight |
304.28 g/mol |
IUPAC Name |
8-(2-fluorophenoxy)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H13FN4O3/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-9-7-5-4-6-8(9)15/h4-7H,1-3H3 |
InChI Key |
IXYMGZCFOFDRJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC=C3F)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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